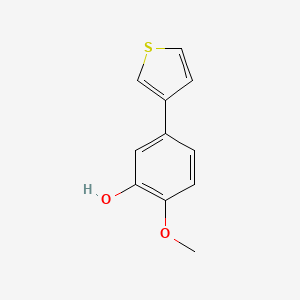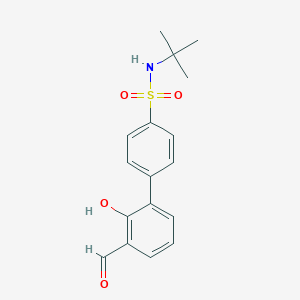
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (6-BS-2FP) is a sulfur-containing phenol compound with a broad range of applications in research and industry. It is a versatile compound with a wide range of chemical and biochemical properties, which makes it an attractive molecule for a variety of scientific research applications. 6-BS-2FP is a useful reagent for the synthesis of other compounds, and it can be used as a starting material for various modifications. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is widely used in scientific research and laboratory experiments. It can be used as a reagent for the synthesis of other compounds, as well as for the modification of existing compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In biochemistry and pharmacology, it is used for the study of enzyme-catalyzed reactions, protein-ligand interactions, and the mechanism of action of various drugs. It is also used in the study of the structure and function of proteins, nucleic acids, and other biological molecules.
Wirkmechanismus
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is a sulfur-containing phenol compound, and its mechanism of action is not fully understood. It is believed that its sulfur-containing group is capable of forming hydrogen bonds with other molecules, which may facilitate its binding to proteins, enzymes, and other molecules in the body. It is also believed to interact with the active sites of enzymes, which may explain its ability to inhibit certain enzymatic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to have a wide range of effects in the body. It is known to inhibit certain enzyme-catalyzed reactions and to interact with the active sites of enzymes. It is also known to interact with proteins, nucleic acids, and other biological molecules. It is believed to have anti-inflammatory and antioxidant properties, as well as to be involved in the regulation of various metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a versatile compound with a wide range of chemical and biochemical properties, which makes it an attractive molecule for a variety of scientific research applications. It is also relatively easy to synthesize, and it is available in a 95% pure form. However, it can be toxic and should be handled with caution.
Zukünftige Richtungen
The future directions for 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research into its mechanism of action and its potential interactions with proteins, enzymes, and other molecules in the body is needed. Finally, further research into its potential uses in the synthesis of other compounds and its potential modifications is also needed.
Synthesemethoden
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by the reaction of 4-t-butylsulfamoylbenzaldehyde and 2-formylphenol in aqueous or alcoholic solution. The reaction is carried out in an inert atmosphere and at a temperature of 60-80 °C. The reaction is complete within 1-2 hours and yields a 95% pure product.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-formyl-2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-9-7-12(8-10-14)15-6-4-5-13(11-19)16(15)20/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPASPHHISSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

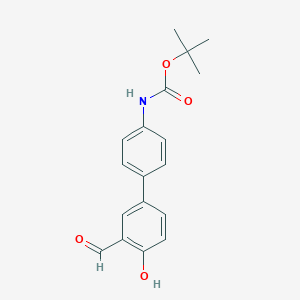
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
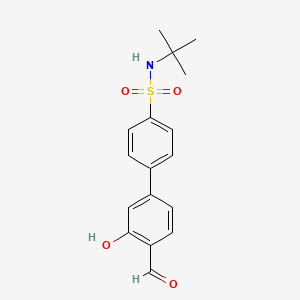
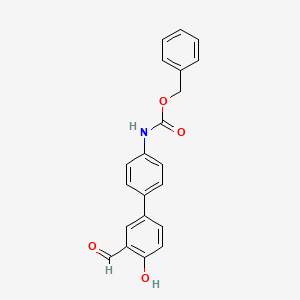



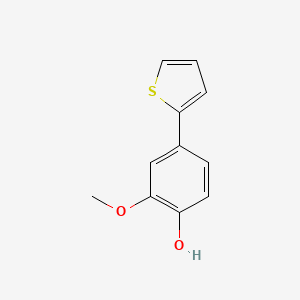
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

